Cas no 1146-84-5 (2,4,4',6-Tetramethylbenzophenone)

2,4,4',6-Tetramethylbenzophenone is a substituted benzophenone derivative characterized by its four methyl groups positioned at the 2, 4, 4', and 6 sites of the aromatic rings. This structural modification enhances its stability and influences its photochemical properties, making it useful in applications requiring controlled UV absorption or as an intermediate in organic synthesis. The compound's steric hindrance from the methyl groups can improve selectivity in certain reactions. It is typically employed in research and industrial settings where tailored benzophenone derivatives are needed. Its well-defined structure and predictable reactivity make it a reliable choice for specialized chemical processes.
2,4,4',6-Tetramethylbenzophenone structure
1146-84-5 structure
Product Name:2,4,4',6-Tetramethylbenzophenone
CAS No:1146-84-5
MF:C17H18O
MW:238.324224948883
CID:1202551
PubChem ID:12388076
Update Time:2025-10-05

2,4,4',6-Tetramethylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • Methanone, (4-methylphenyl)(2,4,6-trimethylphenyl)-
    • (4-methylphenyl)-(2,4,6-trimethylphenyl)methanone
    • 1146-84-5
    • SCHEMBL9856924
    • 2,4,4',6-Tetramethylbenzophenone
    • DTXSID70495868
    • (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone
    • Mesityl(p-tolyl)methanone
    • Inchi: 1S/C17H18O/c1-11-5-7-15(8-6-11)17(18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3
    • InChI Key: NYAJIOBEMYMSAE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1)C1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 238.13584
  • Monoisotopic Mass: 238.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

2,4,4',6-Tetramethylbenzophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T222355-10mg
2,4,4',6-Tetramethylbenzophenone
1146-84-5
10mg
$ 140.00 2022-06-03
TRC
T222355-25mg
2,4,4',6-Tetramethylbenzophenone
1146-84-5
25mg
$ 295.00 2022-06-03
TRC
T222355-50mg
2,4,4',6-Tetramethylbenzophenone
1146-84-5
50mg
$ 465.00 2022-06-03

Additional information on 2,4,4',6-Tetramethylbenzophenone

2,4,4',6-Tetramethylbenzophenone: A Comprehensive Overview

2,4,4',6-Tetramethylbenzophenone, also known by its CAS number CAS No. 1146-84-5, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzophenones, which are derivatives of benzophenone with substituents attached to the aromatic rings. The structure of 2,4,4',6-tetramethylbenzophenone consists of two benzene rings connected by a ketone group, with methyl groups attached at the 2, 4, 4', and 6 positions. This specific substitution pattern imparts unique chemical and physical properties to the compound.

The synthesis of 2,4,4',6-tetramethylbenzophenone typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the benzophenone framework. These methods not only enhance yield but also reduce the environmental footprint associated with traditional synthesis techniques.

In terms of physical properties, 2,4,4',6-tetramethylbenzophenone exhibits a high melting point due to its rigid molecular structure and strong intermolecular forces. The compound is also relatively stable under normal conditions, making it suitable for various industrial applications. Its solubility in organic solvents is another key property that facilitates its use in solution-based processes.

The applications of 2,4,4',6-tetramethylbenzophenone span across multiple industries. In the field of materials science, it serves as a precursor for the synthesis of advanced polymers and high-performance materials. Recent studies have highlighted its potential as a building block for constructing lightweight yet durable composites. Additionally, in pharmaceutical research, this compound has been investigated for its ability to act as a chiral auxiliary in asymmetric synthesis reactions.

In recent years, there has been growing interest in exploring the electronic properties of 2,4,4',6-tetramethylbenzophenone. Computational studies have revealed that its unique substitution pattern influences its electronic structure in ways that could be advantageous for applications in optoelectronics and photovoltaics. Researchers are actively exploring how these properties can be leveraged to develop more efficient solar cells and light-emitting diodes (LEDs).

The environmental impact of using 2,4,4',6-tetramethylbenzophenone has also come under scrutiny in recent studies. While it is not classified as a hazardous substance under current regulations (Note: This product is not classified as a hazardous chemical under current regulations.), its production and disposal must still adhere to strict environmental standards to minimize ecological risks.

In conclusion, 2,4,4',6-tetramethylbenzophenone, with its CAS number CAS No. 1146-84-5, stands out as a versatile compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new potential uses and optimize its synthesis and application processes. As technology advances and sustainability becomes a priority in industrial practices,
the role of this compound is expected to grow even further.

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